molecular formula C25H26Cl2N4O3S2 B2617527 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE CAS No. 1321798-04-2

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2617527
CAS No.: 1321798-04-2
M. Wt: 565.53
InChI Key: DRZHWFDNFWMACD-UHFFFAOYSA-N
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Description

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C25H26Cl2N4O3S2 and its molecular weight is 565.53. The purity is usually 95%.
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Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide hydrochloride is a complex organic compound with potential pharmaceutical applications. Its structure incorporates both a benzothiazole moiety and a sulfonamide group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Chemical Structure

The compound's chemical formula is C17H20ClN3O2SC_{17}H_{20}ClN_{3}O_{2}S, and its IUPAC name reflects its complex structure. The presence of the benzothiazole ring contributes significantly to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).
  • Mechanism of Action : The compound inhibits cell proliferation and induces apoptosis through pathways involving caspase activation and cell cycle arrest at the G1 phase .
Cell Line IC50 (μM) Effect
A4311.5Inhibition of proliferation
A5492.0Induction of apoptosis
H12991.8Cell cycle arrest

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 16 μg/mL, indicating moderate to strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
Bacterial Strain MIC (μg/mL) Comparison with Ciprofloxacin
Staphylococcus aureus8Lower than ciprofloxacin (16 μg/mL)
Escherichia coli16Comparable to ciprofloxacin

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression:

  • Target Enzymes : Carbonic anhydrase and matrix metalloproteinases.
  • Inhibition Mechanism : The sulfonamide group is believed to interact with the active site of these enzymes, blocking their activity and thus hindering tumor growth .

Case Studies

  • Study on Antitumor Activity :
    A study investigated a series of benzothiazole derivatives, including the target compound. The results demonstrated that modification of the benzothiazole nucleus significantly enhanced anticancer activity. Compounds with similar structures displayed IC50 values lower than 5 μM against multiple cancer cell lines, indicating strong potential for further development in cancer therapy .
  • Antimicrobial Efficacy Assessment :
    Another research focused on the antimicrobial properties of benzothiazole derivatives. The target compound was part of a broader screening process that identified several derivatives with potent activity against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant pathogens .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3S2.ClH/c1-28(2)16-17-30(25-27-23-21(26)10-7-11-22(23)34-25)24(31)18-12-14-20(15-13-18)35(32,33)29(3)19-8-5-4-6-9-19;/h4-15H,16-17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZHWFDNFWMACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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